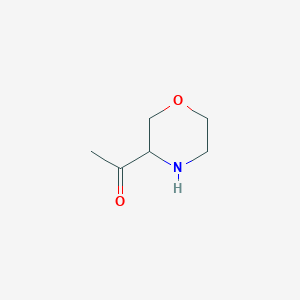

1-(Morpholin-3-yl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

1-morpholin-3-ylethanone |

InChI |

InChI=1S/C6H11NO2/c1-5(8)6-4-9-3-2-7-6/h6-7H,2-4H2,1H3 |

InChI Key |

ZCQDARWTNRPTJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1COCCN1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No specific mass spectrometry data, including molecular ion peak or fragmentation patterns, for 1-(Morpholin-3-yl)ethan-1-one could be located. This information is crucial for confirming the molecular weight and elucidating the structure of a compound.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

There is no available X-ray crystallography data for 1-(Morpholin-3-yl)ethan-1-one in established crystallographic databases. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Conformational Analysis in the Crystalline State

Without X-ray crystallography data, a definitive analysis of the conformational preferences of the morpholine (B109124) ring and the ethanone (B97240) substituent in the solid state for 1-(Morpholin-3-yl)ethan-1-one cannot be conducted.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

Information regarding intermolecular interactions, such as hydrogen bonding and other non-covalent forces that govern the crystal packing of 1-(Morpholin-3-yl)ethan-1-one, is unavailable due to the lack of crystallographic studies.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. By utilizing functionals such as B3LYP in conjunction with basis sets like 6-31++G(d,p), researchers can accurately model various molecular attributes.

The initial step in the computational analysis of a molecule like 4-acetylmorpholine (B157445) involves geometry optimization to determine its most stable three-dimensional structure. For morpholine (B109124) and its derivatives, the chair conformation is generally the most stable, a finding that is consistent with experimental and theoretical studies. The addition of an acetyl group, as in 4-acetylmorpholine, does not alter this fundamental chair geometry. researchgate.net

Computational studies on 4-acetylmorpholine have successfully determined its optimized geometric parameters. The chair conformation of the morpholine ring is preserved, and the acetyl group is attached to the nitrogen atom. researchgate.net The calculated bond lengths and angles from these studies are in close agreement with experimental values for similar molecules. researchgate.net

| Parameter | Calculated Value (B3LYP/6-31++G(d,p)) |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.46 |

| N1-C6 | 1.47 |

| N1-C7 | 1.38 |

| C2-C3 | 1.53 |

| C7-O8 | 1.23 |

| C7-C9 | 1.52 |

| Bond Angles (°) | |

| C2-N1-C6 | 115.61 |

| C2-N1-C7 | 125.61 |

| N1-C2-C3 | 109.81 |

| N1-C7-O8 | 121.57 |

| N1-C7-C9 | 117.74 |

| O8-C7-C9 | 120.69 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For morpholine derivatives, DFT calculations provide valuable insights into their electronic structure. The HOMO and LUMO energies, and consequently the energy gap, can be calculated to predict the molecule's behavior in chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.02 |

| ELUMO | -0.54 |

| Energy Gap (ΔE) | 6.48 |

Global and local reactivity descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). These parameters are calculated from the HOMO and LUMO energy values.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity is often analyzed using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mx

| Global Reactivity Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.78 |

| Chemical Hardness (η) | 3.24 |

| Chemical Softness (S) | 0.154 |

| Electrophilicity Index (ω) | 2.20 |

DFT calculations can accurately predict spectroscopic parameters such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For 4-acetylmorpholine, the calculated vibrational frequencies are in good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net Key vibrational modes include the C=O stretching of the acetyl group, and various stretching and bending modes of the morpholine ring. Similarly, theoretical NMR chemical shifts can be calculated to aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1650 | 1650 (vs) |

| CH₂ Scissoring | 1429 | 1429 (vs) |

| C-N Stretch | 1251 | 1251 (vs) |

| C-O-C Stretch | 1116 | 1116 (vs) |

Molecular Electrostatic Potential (MESP) Surfaces for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of chemical reactivity. In an MESP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For a molecule like 4-acetylmorpholine, the MESP would show a region of high negative potential around the carbonyl oxygen atom, indicating its nucleophilic character.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

In 4-acetylmorpholine, significant stabilization energies would be expected from the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds. This analysis helps in understanding the intramolecular charge transfer and the factors contributing to the molecule's stability.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | σ(C2-C3) | 3.54 |

| LP(1) N1 | σ(C6-C5) | 3.54 |

| LP(1) O4 | σ(C3-C2) | 1.18 |

| LP(1) O4 | σ(C5-C6) | 1.18 |

| LP(2) O8 | σ*(N1-C7) | 28.51 |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density of a molecule to define chemical bonds and characterize their nature. nih.govwiley.com This approach partitions the molecular space into atomic basins based on the topology of the electron density, ρ(r). researchgate.net Critical points in this density, where the gradient is zero, are used to identify atoms, bonds, rings, and cages.

The analysis of bond critical points (BCPs), points of minimum electron density along a bond path, provides quantitative insights into the nature of interatomic interactions. researchgate.net Key topological parameters at a BCP include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values suggest stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the bonding region. researchgate.net

Bond Ellipticity (ε) : This parameter measures the anisotropy of the electron density at the BCP. For a cylindrically symmetrical bond (like a pure σ-bond), ε is near zero. Higher values of ellipticity indicate a significant π-character, suggesting a deviation from cylindrical symmetry. researchgate.net

For 1-(Morpholin-3-yl)ethan-1-one, a QTAIM analysis would characterize the covalent bonds within the morpholine ring, the acetyl group, and the bond connecting them. The table below presents an illustrative QTAIM analysis for the principal bonds in the molecule, with values derived from computational studies of similar organic molecules.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Ellipticity (ε) | Bond Characterization |

|---|---|---|---|---|

| C=O (Carbonyl) | 0.35 - 0.45 | -0.50 - -0.20 | 0.10 - 0.25 | Polar Covalent, Significant π-character |

| C-N (Amide-like) | 0.28 - 0.34 | -0.70 - -0.50 | 0.05 - 0.15 | Polar Covalent |

| C-O (Ether) | 0.20 - 0.26 | -0.60 - -0.40 | 0.01 - 0.05 | Polar Covalent, σ-bond |

| C-C (Aliphatic) | 0.24 - 0.28 | -0.65 - -0.55 | 0.01 - 0.03 | Covalent, σ-bond |

| N-C (Ring) | 0.25 - 0.30 | -0.70 - -0.60 | 0.02 - 0.06 | Polar Covalent, σ-bond |

This theoretical analysis indicates that all primary bonds within 1-(Morpholin-3-yl)ethan-1-one are covalent, as evidenced by the negative Laplacian values. The C=O bond is expected to show the highest electron density and ellipticity, consistent with its double-bond nature. The various C-N and C-O bonds would exhibit significant polarity.

Molecular Dynamics (MD) Simulations Applied to Compound Interactions or Conformational Changes

For a flexible molecule like 1-(Morpholin-3-yl)ethan-1-one, MD simulations can elucidate several key properties:

Conformational Dynamics : The morpholine ring typically adopts a stable chair conformation. MD simulations can explore the energy landscape of this ring, including the potential for ring-puckering or transitions to less stable boat or twist-boat conformations. Furthermore, the orientation of the acetyl group relative to the ring can be studied by analyzing the dihedral angles along the connecting C-N bond.

Solvent Interactions : In an aqueous environment, the polar nature of the morpholine ring (due to the oxygen and nitrogen heteroatoms) and the carbonyl group of the acetyl moiety would lead to significant interactions with water molecules. MD simulations can quantify these interactions by calculating radial distribution functions and the average number and lifetime of hydrogen bonds between the compound and surrounding water molecules. researchgate.net The carbonyl oxygen and the morpholine nitrogen (if protonated) would act as primary hydrogen bond acceptors and donors, respectively.

The following table summarizes the expected key interactions and conformational dynamics for 1-(Morpholin-3-yl)ethan-1-one based on MD simulations of analogous small molecules in an aqueous solution.

| Parameter | Description | Expected Findings from MD Simulation |

|---|---|---|

| Morpholine Ring Conformation | Analysis of ring puckering coordinates and dihedral angles. | Predominantly stable chair conformation, with infrequent and transient excursions to boat or twist-boat forms. |

| Acetyl Group Orientation | Distribution of the C-C-N-C dihedral angle. | Rotational freedom around the C-N bond, with certain orientations being energetically preferred due to steric and electronic effects. |

| Hydrogen Bonding (with Water) | Average number and lifetime of H-bonds between the solute and solvent. | Strong hydrogen bonding is anticipated with the carbonyl oxygen atom acting as a primary acceptor. The morpholine oxygen and nitrogen atoms also contribute to solvation. |

| Root Mean Square Deviation (RMSD) | A measure of the average change in displacement of a selection of atoms over time. | Low RMSD values for the morpholine ring backbone, indicating structural stability. Higher fluctuations may be observed for the more flexible acetyl group. nih.gov |

These simulations would provide a dynamic picture of how 1-(Morpholin-3-yl)ethan-1-one behaves in a solution, highlighting its structural stability and the specific intermolecular forces that govern its interactions with its environment. mdpi.com

Reactivity and Mechanistic Studies of 1 Morpholin 3 Yl Ethan 1 One and Analogues

Reaction Pathways and Transformation Mechanisms (e.g., Enolization, Aldol (B89426) Condensation)

The reactivity of 1-(Morpholin-3-yl)ethan-1-one is fundamentally centered around its ketone functionality. The presence of acidic α-protons on the methyl group adjacent to the carbonyl allows for the formation of an enolate ion under basic conditions. This enolization is a crucial first step for many of its characteristic reactions.

Enolization: In the presence of a base, a proton is abstracted from the α-carbon to form a resonance-stabilized enolate. This intermediate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom.

Aldol Condensation: The enolate of 1-(Morpholin-3-yl)ethan-1-one can react with an electrophilic carbonyl compound, such as an aldehyde or another ketone, in an aldol condensation. The initial nucleophilic attack forms a β-hydroxy ketone (an aldol adduct). This adduct can then readily undergo dehydration, particularly if heated or under acidic/basic conditions, to yield an α,β-unsaturated ketone. When the electrophile is an aromatic aldehyde, this specific type of aldol condensation is known as a Claisen-Schmidt condensation, which is a primary route to chalcone (B49325) derivatives.

| Reaction Pathway | Description | Key Intermediates |

| Enolization | Base-catalyzed removal of an α-proton to form a nucleophilic enolate. | Enolate Anion |

| Aldol Condensation | The enolate attacks a carbonyl electrophile, leading to a new C-C bond. | β-Hydroxy Ketone |

| Dehydration | Elimination of water from the aldol adduct to form an α,β-unsaturated ketone. | Enone (e.g., Chalcone) |

Role as a Chemical Building Block (Synthon) in Complex Organic Syntheses

Due to its reactive nature, 1-(Morpholin-3-yl)ethan-1-one serves as a valuable synthon for the construction of more complex molecular architectures, particularly in the synthesis of various heterocyclic compounds and their precursors.

The ability of 1-(Morpholin-3-yl)ethan-1-one to generate α,β-unsaturated ketone intermediates (chalcones) or α-haloketones makes it a versatile starting material for synthesizing a range of five- and six-membered heterocycles. bu.edu.egnih.govnih.govmdpi.com

Pyrimidines: Pyrimidine (B1678525) rings can be constructed by condensing a three-carbon unit with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. bu.edu.egresearchgate.net The chalcone derivative of 1-(Morpholin-3-yl)ethan-1-one can serve as the required 1,3-dielectrophilic three-carbon precursor. The reaction proceeds via cyclocondensation, followed by dehydration and oxidation to yield the aromatic pyrimidine ring bearing a morpholinyl substituent.

Pyrazoles: Pyrazoles are commonly synthesized through the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine (B178648) or its derivatives. nih.govmdpi.comnih.gov A chalcone synthesized from 1-(Morpholin-3-yl)ethan-1-one can undergo a cyclocondensation reaction with hydrazine to produce a dihydropyrazole (pyrazoline), which can then be oxidized to the corresponding aromatic pyrazole.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming the thiazole ring, involving the reaction of an α-haloketone with a thioamide. nih.govnih.gov 1-(Morpholin-3-yl)ethan-1-one can be first halogenated at the α-position (e.g., using bromine in acetic acid) to form 2-bromo-1-(morpholin-3-yl)ethan-1-one. This intermediate then readily reacts with a thioamide, like thiourea, to form the aminothiazole ring. nih.gov

| Target Heterocycle | Required Intermediate from 1-(Morpholin-3-yl)ethan-1-one | Co-reactant | General Reaction Type |

| Pyrimidine | α,β-Unsaturated Ketone (Chalcone) | Urea, Guanidine, etc. | Cyclocondensation |

| Pyrazole | α,β-Unsaturated Ketone (Chalcone) | Hydrazine derivatives | Cyclocondensation |

| Thiazole | α-Haloketone | Thioamide, Thiourea | Hantzsch Synthesis |

Chalcones are 1,3-diaryl-2-propen-1-ones that serve as important intermediates in the biosynthesis of flavonoids and are precursors for various heterocyclic systems. nih.govnih.gov They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and an aromatic aldehyde. scialert.net

In this context, 1-(Morpholin-3-yl)ethan-1-one functions as the ketone component. In the presence of a base like sodium or potassium hydroxide (B78521), it is deprotonated to form its enolate, which then attacks the carbonyl carbon of a substituted benzaldehyde. The resulting aldol adduct rapidly dehydrates to yield the thermodynamically stable α,β-unsaturated system of the chalcone. This reaction allows for the introduction of a wide variety of substituents on the aromatic ring derived from the aldehyde. researchgate.net

In synthetic pathways utilizing 1-(Morpholin-3-yl)ethan-1-one, the formation of impurities and byproducts can occur through several mechanisms. The specific impurities depend heavily on the reaction conditions, such as temperature, solvent, and the nature of the reactants.

Self-Condensation: Under strong basic conditions, the enolate of 1-(Morpholin-3-yl)ethan-1-one can react with another molecule of the parent ketone, leading to an aldol self-condensation product. Subsequent dehydration would result in a dimeric α,β-unsaturated ketone.

Cannizzaro Reaction: In Claisen-Schmidt condensations with aromatic aldehydes that lack α-protons, the aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) under strong basic conditions, yielding the corresponding alcohol and carboxylic acid. This is a competing pathway that consumes the aldehyde, potentially lowering the yield of the desired chalcone.

Michael Addition: The chalcone products, being α,β-unsaturated ketones, are susceptible to nucleophilic attack via Michael (1,4-conjugate) addition. The enolate of 1-(Morpholin-3-yl)ethan-1-one or other nucleophiles present in the reaction mixture can add to the β-carbon of the newly formed chalcone, leading to more complex side products.

Incomplete Reactions: In multi-step syntheses, such as the formation of heterocycles, intermediates like the initial aldol adduct or the dihydropyrazole may persist as impurities if the dehydration or oxidation steps are incomplete.

Intermolecular and Intramolecular Reactivity Profiles

The reactivity profile of 1-(Morpholin-3-yl)ethan-1-one is governed by the electronic properties of its functional groups and its three-dimensional structure.

Intermolecular Reactivity:

Hydrogen Bonding: The secondary amine (N-H) and the ether oxygen within the morpholine (B109124) ring, along with the carbonyl oxygen of the acetyl group, can all act as hydrogen bond acceptors. The N-H group can also act as a hydrogen bond donor. These interactions influence its physical properties, such as boiling point and solubility, and can play a role in its reactivity by coordinating with reagents or solvents.

Nucleophilic/Electrophilic Interactions: As previously discussed, the molecule possesses both nucleophilic (enolate form) and electrophilic (carbonyl carbon) centers, allowing it to react with a wide range of external reagents. The secondary amine in the morpholine ring is also nucleophilic and can react with strong electrophiles, although the ketone functionality is generally more reactive under the conditions used for C-C bond formation.

Intramolecular Reactivity: While less common, intramolecular reactions could be envisaged under specific conditions. For instance, if a suitable electrophilic center were introduced elsewhere on the molecule, the morpholine nitrogen or the enolate could potentially cyclize. However, for the parent compound, intermolecular reactions are the dominant pathways. The molecule's conformational flexibility, stemming from the chair-like structure of the morpholine ring, can also influence the stereochemical outcome of its reactions.

Applications in Organic Synthesis and Materials Science

Development of Novel Synthetic Methodologies and Reagents

Morpholin-3-ones are versatile building blocks in the development of new synthetic methods. Their inherent functionality allows for a variety of chemical transformations, making them valuable starting materials for the synthesis of more complex molecules. For instance, the acylation of diethanolamine (B148213) can lead to a diacyl product which can then be cyclized to form a morpholin-3-one (B89469) derivative. This derivative can be further functionalized, demonstrating the role of the morpholin-3-one core in multi-step synthetic sequences.

Recent advancements have also focused on the efficient construction of the morpholin-3-one ring itself. One-pot synthesis protocols have been developed that are protecting-group-free and regioselective, yielding enantiomerically pure morpholin-2-ones, which are structurally related to morpholin-3-ones. These methods often utilize readily available starting materials like α-amino acids.

The reactivity of the morpholin-3-one ring has been exploited in various reactions. For example, reactions with triethyl phosphite (B83602) prompted by phosphoryl chloride can yield six-membered ring heterocyclic phosphonates or bisphosphonates, which are of interest in medicinal chemistry. The specific outcome of such reactions is often dependent on the substitution pattern of the morpholin-3-one substrate.

Table 1: Examples of Synthetic Methodologies Involving Morpholinone Scaffolds

| Reaction Type | Substrates | Reagents/Catalysts | Products | Significance |

| Cyclization | Diacyl derivative of diethanolamine | Caesium carbonate | Morpholin-3-one derivative | Access to functionalized morpholin-3-ones |

| Phosphonylation | Morpholin-3-one | Triethyl phosphite, Phosphoryl chloride | Heterocyclic phosphonates/bisphosphonates | Synthesis of novel building blocks for medicinal chemistry nih.gov |

| One-Pot Synthesis | α-Amino acids, 5-bromo-4-methoxy enones | - | Enantiomerically pure (Z)-5-methylene-containing morpholin-2-ones | Efficient and regioselective synthesis of morpholinone derivatives researchgate.net |

As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral morpholine (B109124) derivatives are well-established as valuable tools in asymmetric synthesis, serving as both chiral auxiliaries and ligands for catalytic processes. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary biases the formation of one stereoisomer over another.

While direct evidence for the use of 1-(morpholin-3-yl)ethan-1-one as a chiral auxiliary is not prominent in the literature, the broader class of chiral morpholinones has been successfully employed in this capacity. For example, enantiopure 1,2-amino alcohols can be reacted with aryl glyoxals in the presence of a Brønsted acid to form morpholinone products with high yield and selectivity. researchgate.net The resulting chiral morpholinone can then direct subsequent reactions before being cleaved to yield the desired enantiomerically enriched product.

In the realm of asymmetric catalysis, chiral morpholine-containing ligands have been used to create highly effective metal-based catalysts. These catalysts have been successfully applied in a range of transformations, including asymmetric hydrogenation. For instance, a bisphosphine-rhodium catalyst has been used for the asymmetric hydrogenation of unsaturated morpholines, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities. rsc.org

Table 2: Applications of Chiral Morpholine Derivatives in Asymmetric Synthesis

| Application | Morpholine Derivative Type | Reaction | Key Features |

| Chiral Auxiliary | Chiral morpholinones from 1,2-amino alcohols | Brønsted acid-catalyzed condensation and rearrangement | High yields and selectivities in the formation of chiral morpholinone products researchgate.net |

| Chiral Ligand | Bisphosphine-containing morpholines | Asymmetric hydrogenation | Excellent enantioselectivities (up to 99% ee) in the synthesis of 2-substituted chiral morpholines rsc.org |

Precursors for Specialty Chemicals and Advanced Materials

The morpholine and morpholin-3-one frameworks are important components in a variety of specialty chemicals and have potential applications in the development of advanced materials. Their utility as precursors stems from their chemical stability and the ease with which they can be functionalized.

In the realm of specialty chemicals, morpholine derivatives are integral to the synthesis of a wide array of pharmaceuticals. The morpholine ring is a common feature in many approved drugs. e3s-conferences.org While specific examples for 1-(morpholin-3-yl)ethan-1-one are not detailed, the general class of morpholin-3-ones serves as key intermediates in the synthesis of complex active pharmaceutical ingredients. For example, 4-(4-aminophenyl)morpholin-3-one (B139978) is a crucial moiety in the development of Factor Xa inhibitors, which are important antithrombotic agents. researchgate.net

The potential for morpholine derivatives in materials science is also an area of active interest. They have been explored as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org The incorporation of the morpholin-3-one structure into a polymer backbone could impart desirable properties such as improved thermal stability or altered solubility. While academic research has not yet demonstrated the use of 1-(morpholin-3-yl)ethan-1-one as a precursor for dyes or opto-electronic components, the functional handles present on the molecule (a ketone and a secondary amine within a heterocyclic ring) suggest that it could be chemically modified to create monomers for polymerization or be incorporated into more complex dye structures.

Role in Understanding Fundamental Reaction Dynamics and Chemical Principles

The study of reactions involving morpholin-3-one and its derivatives contributes to a deeper understanding of fundamental chemical principles, including reaction mechanisms and stereoselectivity. The cleavage of the isatin (B1672199) ring by morpholine, for example, has been studied kinetically to understand the nucleophilic attack and ring-opening process. These studies provide valuable data on reaction rates and the influence of solvents and substituents on the reaction pathway.

Furthermore, investigations into the stereoselective synthesis of morpholines have provided insights into the factors that control the three-dimensional arrangement of atoms in a molecule. For instance, the use of chiral catalysts in the synthesis of 3-substituted morpholines has highlighted the importance of non-covalent interactions, such as hydrogen bonding, between the substrate and the catalyst in achieving high levels of enantioselectivity. nih.gov These mechanistic insights are not only crucial for optimizing existing reactions but also for designing new and more efficient asymmetric transformations.

Emerging Research Directions and Future Outlook

Exploration of New Synthetic Strategies for Efficient and Scalable Production

The development of efficient and scalable synthetic routes is paramount for the practical application of any chemical compound. Traditional methods for creating substituted morpholines often involve multiple steps, including the formation of a morpholinone intermediate followed by reduction, which can be inefficient. chemrxiv.org Emerging research is focused on more direct and atom-economical approaches.

Future synthetic strategies for 1-(Morpholin-3-yl)ethan-1-one are likely to explore novel catalytic systems and one-pot procedures. For instance, palladium-catalyzed carboamination reactions have shown promise in the asymmetric synthesis of substituted morpholines from readily available amino alcohol precursors. nih.gove3s-conferences.org This modular approach allows for significant variation of substituents and could be adapted for the synthesis of 1-(Morpholin-3-yl)ethan-1-one, potentially offering high stereocontrol. nih.gov

Another promising avenue is the use of innovative reagents that facilitate selective reactions. A recently developed protocol using ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines presents a simple, high-yielding, and redox-neutral alternative to traditional methods. nih.govchemrxiv.org The key to this methodology is achieving selective monoalkylation of the amine, a significant challenge in morpholine (B109124) synthesis. chemrxiv.org Adapting such a strategy could lead to a more efficient, scalable production of the 1-(Morpholin-3-yl)ethan-1-one scaffold, with successful examples of this general method already demonstrated on a >50 gram scale. nih.govchemrxiv.org The development of telescoped or continuous flow processes will also be crucial for translating these laboratory-scale syntheses into industrial production. nih.gov

Table 1: Comparison of Synthetic Approaches for Substituted Morpholines

| Feature | Traditional Annulation | Pd-Catalyzed Carboamination nih.gov | Ethylene Sulfate Protocol nih.govchemrxiv.org |

|---|---|---|---|

| Starting Materials | 1,2-amino alcohols, chloroacetyl chloride | Enantiopure N-Boc amino alcohols, aryl/alkenyl halides | 1,2-amino alcohols, ethylene sulfate |

| Key Steps | Amide formation, cyclization, reduction | O-allylation, Pd-catalyzed coupling | Selective monoalkylation, cyclization |

| Efficiency | Often multi-step, moderate yields | Concise, moderate to good yields | One or two steps, high yields |

| Scalability | Established but can be complex | Potential for scalability | Demonstrated on >50 g scale |

| Stereocontrol | Can be challenging | High stereocontrol | Dependent on starting material chirality |

Advanced Computational Modeling for Enhanced Property Prediction and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and elucidating reaction mechanisms. mdpi.comnanobioletters.com For 1-(Morpholin-3-yl)ethan-1-one, DFT calculations can provide deep insights into its structural, electronic, and reactive characteristics without the need for extensive empirical experimentation.

Future research will likely employ advanced computational models to:

Predict Reactivity: By analyzing Frontier Molecular Orbitals (HOMO-LUMO) and creating Molecular Electrostatic Potential (MEP) maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack. nanobioletters.com This helps in designing new reactions and understanding the compound's stability. nih.gov

Elucidate Reaction Mechanisms: Computational studies can map the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This is crucial for optimizing reaction conditions (e.g., temperature, catalyst choice) for the synthesis of 1-(Morpholin-3-yl)ethan-1-one, leading to higher yields and fewer byproducts. mdpi.com

Simulate Spectroscopic Properties: DFT can be used to calculate theoretical NMR, IR, and UV-Vis spectra. nanobioletters.comnih.gov Comparing these simulated spectra with experimental data provides a powerful method for structural confirmation.

By integrating these in silico techniques, the development cycle for new applications and synthetic routes involving 1-(Morpholin-3-yl)ethan-1-one can be significantly accelerated.

Table 2: Potential Applications of Computational Modeling for 1-(Morpholin-3-yl)ethan-1-one

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| DFT Geometry Optimization | Determine the most stable 3D conformation. | Bond lengths, bond angles, dihedral angles. nanobioletters.com |

| Frontier Molecular Orbital (FMO) Analysis | Identify sites for electrophilic/nucleophilic attack. | Chemical reactivity, stability, kinetic parameters. nih.gov |

| Transition State Theory (TST) | Elucidate reaction pathways and energy barriers. | Mechanistic insights, rate coefficient estimation. nih.gov |

| Time-Dependent DFT (TD-DFT) | Simulate electronic spectra. | Prediction of UV-Vis absorption maxima. nih.gov |

| Gauge-Independent Atomic Orbital (GIAO) | Calculate NMR chemical shifts. | Aid in structural elucidation and confirmation. nanobioletters.com |

Diversification of Reactivity and Expansion of Synthetic Utility

1-(Morpholin-3-yl)ethan-1-one possesses multiple reactive sites—the secondary amine, the ketone carbonyl group, and the adjacent α-carbon—making it a versatile building block for further chemical synthesis. Future research will focus on selectively functionalizing these sites to create a diverse library of new molecules.

Key areas of exploration include:

N-Functionalization: The secondary amine of the morpholine ring can be readily derivatized through reactions like acylation, alkylation, and arylation (e.g., Buchwald-Hartwig amination), allowing for the introduction of a wide range of functional groups. researchgate.netnih.gov

Carbonyl Chemistry: The ethanone (B97240) moiety's ketone group can undergo classic carbonyl reactions such as reductions to form the corresponding alcohol (1-(Morpholin-3-yl)ethan-1-ol), reductive amination, and additions of organometallic reagents to create tertiary alcohols.

α-Carbon Functionalization: The methylene (B1212753) group adjacent to the carbonyl is susceptible to deprotonation, forming an enolate. This intermediate can then react with various electrophiles, enabling the construction of more complex carbon skeletons.

Cross-Dehydrogenative Coupling (CDC): Modern synthetic methods allow for the direct formation of C-C bonds by coupling C-H bonds. Procedures for the regioselective functionalization of morpholin-2-ones at the C(3) position have been developed, suggesting that similar strategies could be applied to 1-(Morpholin-3-yl)ethan-1-one to introduce substituents adjacent to the ring nitrogen. mdpi.com

By systematically exploring these transformations, 1-(Morpholin-3-yl)ethan-1-one can serve as a scaffold for generating novel compounds with potential applications in medicinal chemistry and materials science.

Integration with Green Chemistry Principles for Sustainable Chemical Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. unibo.it The future synthesis of 1-(Morpholin-3-yl)ethan-1-one will undoubtedly be influenced by this trend, with research focusing on developing more sustainable and environmentally benign processes.

Key aspects of this integration include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. nih.gov One-pot and tandem reactions are excellent strategies for improving atom economy. e3s-conferences.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents. Research into solvent properties and their impact on reaction efficiency is crucial. unibo.it

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste and often leads to milder reaction conditions. The development of reusable catalysts is a major goal.

Redox-Neutral Processes: Synthetic strategies that avoid the use of heavy metal oxidants or stoichiometric hydride reductants are inherently greener. The aforementioned ethylene sulfate method for morpholine synthesis is an example of a redox-neutral process. chemrxiv.orgnih.govchemrxiv.org

By adhering to these principles, the production of 1-(Morpholin-3-yl)ethan-1-one can be made not only more efficient but also more sustainable, aligning with the long-term goals of the chemical community. nih.govchemrxiv.org

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for preparing 1-(Morpholin-3-yl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of morpholine-substituted ethanones typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, coupling morpholine-3-carboxylic acid derivatives with acetylating agents (e.g., acetyl chloride) under anhydrous conditions can yield the target compound. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., AlCl₃ for Friedel-Crafts) significantly impact reaction efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product. Reaction progress should be monitored using TLC and validated via -NMR .

Q. Which spectroscopic techniques are critical for characterizing 1-(Morpholin-3-yl)ethan-1-one, and how are spectral assignments validated?

- Methodological Answer : Key techniques include:

- - and -NMR : Assign signals by comparing chemical shifts to morpholine and ketone analogs. The morpholine ring protons appear as multiplet signals (δ 2.5–3.5 ppm), while the acetyl group shows a singlet near δ 2.1 ppm.

- FT-IR : Confirm the ketone C=O stretch (~1700 cm) and morpholine C-N stretches (~1100 cm).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]) against theoretical m/z.

Cross-validation with computational methods (e.g., DFT for IR/NMR predictions) resolves ambiguities .

Q. How is X-ray crystallography applied to confirm the molecular structure of 1-(Morpholin-3-yl)ethan-1-one?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for visualization) provides precise bond lengths and angles. Crystallize the compound via slow evaporation in a solvent like ethanol. Key parameters include the morpholine ring puckering (Cremer-Pople coordinates) and dihedral angles between the ketone and morpholine moieties. Discrepancies between experimental and computational geometries (e.g., from Mercury software) should be analyzed using R-factors .

Advanced Research Questions

Q. How can researchers address contradictions between experimental spectral data and computational models for 1-(Morpholin-3-yl)ethan-1-one?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For NMR:

- Use explicit solvent models in DFT calculations (e.g., IEFPCM in Gaussian).

- Compare experimental -coupling constants with those predicted for different conformers (e.g., chair vs. twist-boat morpholine).

For IR, ensure anharmonic corrections are applied. If crystallographic data exists, prioritize its geometric parameters to refine computational models .

Q. What strategies optimize the regioselective functionalization of 1-(Morpholin-3-yl)ethan-1-one for medicinal chemistry applications?

- Methodological Answer : To modify the morpholine ring or ketone group:

- Electrophilic Aromatic Substitution : Use directing groups (e.g., nitro) to control substitution patterns.

- Reductive Amination : Convert the ketone to an amine for bioactivity studies; monitor by LC-MS.

- Protection/Deprotection : Temporarily protect the ketone with ethylene glycol to functionalize the morpholine ring.

Screen reaction conditions (e.g., microwave-assisted synthesis in PEG-400) to reduce by-products and improve yields .

Q. How does the morpholine ring’s puckering influence the compound’s reactivity in supramolecular assemblies?

- Methodological Answer : Analyze ring puckering via Cremer-Pople parameters (amplitude and phase angle ) using crystallographic data. Conformational flexibility (e.g., chair vs. envelope) affects hydrogen-bonding capacity and π-stacking with aromatic systems. For example, a planar morpholine ring enhances interactions with fullerenes in host-guest systems, while puckered forms may sterically hinder binding. MD simulations (e.g., in GROMACS) predict dynamic behavior in solution .

Methodological Notes

- Spectral Data Validation : Cross-reference with NIST Chemistry WebBook for IR/NMR benchmarks .

- Crystallography : Use SHELXL’s TWIN/BASF commands for twinned crystals and PLATON for symmetry checks .

- Synthesis : Prioritize green solvents (e.g., PEG-400) to align with sustainable chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.